molecular formula C16H10FNO4 B2397048 2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran CAS No. 400076-07-5

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran

Cat. No.: B2397048
CAS No.: 400076-07-5
M. Wt: 299.257
InChI Key: KHCDUDSYZNSKJT-UHFFFAOYSA-N
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Description

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran is a complex organic compound that belongs to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran is unique due to the combination of its substituents and the benzofuran core. The presence of the nitro group provides distinct reactivity, while the fluorophenyl group enhances its potential interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCDUDSYZNSKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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